3-Fluoro-2-(methylsulphonyl)benzyl alcohol
CAS No.:
Cat. No.: VC17242604
Molecular Formula: C8H9FO3S
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FO3S |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (3-fluoro-2-methylsulfonylphenyl)methanol |
| Standard InChI | InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
| Standard InChI Key | PHRPOLXJEGDTOR-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=C1F)CO |
Introduction
Structural and Physicochemical Properties
The molecular formula of 3-fluoro-2-(methylsulphonyl)benzyl alcohol is C₈H₉FO₃S, with a molecular weight of 204.22 g/mol. Its structure combines a benzyl alcohol framework with substituents that influence its electronic and steric properties:
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Fluorine at the 3-position enhances electronegativity and metabolic stability .
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Methylsulphonyl (-SO₂CH₃) at the 2-position introduces strong electron-withdrawing effects, impacting reactivity and solubility .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Density | ~1.4 g/cm³ (estimated) |
| Boiling Point | ~300°C (extrapolated) |
| LogP (Partition Coefficient) | 1.5–2.0 (calculated) |
| Water Solubility | Low (due to sulfonyl group) |
The methylsulphonyl group significantly increases polarity compared to simpler fluorobenzyl alcohols like 3-fluorobenzyl alcohol (density: 1.2 g/cm³, boiling point: 204.5°C) . This group also confers resistance to enzymatic degradation, a trait valuable in pharmaceutical intermediates .
Synthetic Pathways and Optimization
General Synthesis Strategies
The compound can be synthesized via sulfonation of pre-fluorinated benzyl alcohols or fluorination of sulfonated precursors. A plausible route involves:
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Sulfonation of 3-fluoro-2-methylbenzyl alcohol using chlorosulfonic acid to introduce the -SO₂Cl group.
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Methylation with dimethyl sulfate to yield the methylsulphonyl derivative .
Key challenges include controlling regioselectivity and minimizing side reactions. For example, the patent EP1114809A1 highlights the use of phase-transfer catalysts and alkali conditions to improve yields in fluorobenzyl derivative syntheses .
Reaction Conditions and Yield Optimization
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Catalysts: Tribromo melamine enhances formylation/acetylation efficiency in analogous alcohols .
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Purification: Distillation under reduced pressure (0.01–200 mmHg) isolates the product .
Applications in Pharmaceuticals and Agrochemicals
Pharmaceutical Intermediates
Fluorinated benzyl alcohols are pivotal in drug design. For instance:
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Anticancer agents: Fluorine improves bioavailability, while sulfonyl groups enhance target binding .
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Antibiotics: Methylsulphonyl derivatives resist hydrolysis in biological systems .
Agrochemical Uses
The compound’s stability under environmental conditions makes it suitable for:
| Parameter | Value |
|---|---|
| Flash Point | >150°C (estimated) |
| Toxicity | Moderate (irritant) |
| Storage Conditions | 2–8°C, inert atmosphere |
Safety protocols include using personal protective equipment (PPE) and ensuring adequate ventilation during synthesis .
Regulatory and Industrial Considerations
Regulatory Status
No specific regulations target this compound, but related fluorinated alcohols fall under:
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